molecular formula C7H7NO2 B3019478 5,7-dihydro-4H-1,2-benzoxazol-6-one CAS No. 121363-10-8

5,7-dihydro-4H-1,2-benzoxazol-6-one

Cat. No.: B3019478
CAS No.: 121363-10-8
M. Wt: 137.138
InChI Key: HYJITNRIWOXAAR-UHFFFAOYSA-N
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Description

5,7-dihydro-4H-1,2-benzoxazol-6-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydro-4H-1,2-benzoxazol-6-one typically involves the cyclization of 2-aminophenol with various carbonyl compounds. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization . The reaction is usually carried out in a solvent like chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5,7-dihydro-4H-1,2-benzoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitriles are used under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions include substituted benzoxazoles, amine derivatives, and various functionalized benzoxazole compounds .

Scientific Research Applications

5,7-dihydro-4H-1,2-benzoxazol-6-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity, particularly against human colorectal carcinoma.

    Industry: Utilized in the development of new materials with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar biological activities.

    2-aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A derivative with enhanced anticancer activity.

Uniqueness

5,7-dihydro-4H-1,2-benzoxazol-6-one is unique due to its specific structural features that allow for diverse chemical modifications. This versatility makes it a valuable compound in the synthesis of new drugs and materials with tailored properties .

Properties

IUPAC Name

5,7-dihydro-4H-1,2-benzoxazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJITNRIWOXAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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